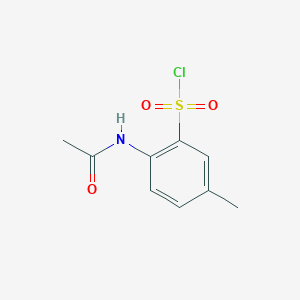

2-(Acetylamino)-5-methylbenzolsulfonylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Acetylamino)-5-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an acetylamino group, a methyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Wissenschaftliche Forschungsanwendungen

2-(Acetylamino)-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride typically involves the acetylation of 5-methylbenzenesulfonyl chloride. One common method includes the reaction of 5-methylbenzenesulfonyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetylamino)-5-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Acylation: The acetylamino group can participate in acylation reactions, introducing acyl groups into other molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions as the medium.

Acylation: Acylation reactions often require the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) and are conducted under anhydrous conditions.

Major Products

Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

Sulfonic Acid: Resulting from hydrolysis.

Acylated Products: Generated through acylation reactions.

Wirkmechanismus

The mechanism of action of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Acetylamino)-5-chlorobenzenesulfonyl chloride

- 2-(Acetylamino)-5-nitrobenzenesulfonyl chloride

- 2-(Acetylamino)-5-methoxybenzenesulfonyl chloride

Uniqueness

2-(Acetylamino)-5-methylbenzenesulfonyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and steric properties compared to other similar compounds. This uniqueness can be leveraged in specific synthetic applications where the methyl group provides a distinct advantage in terms of selectivity and reaction outcomes.

Biologische Aktivität

2-(Acetylamino)-5-methylbenzenesulfonyl chloride, also known as acetylaminobenzenesulfonyl chloride, is an organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₉H₁₁ClN₁O₂S

- Molecular Weight : 232.71 g/mol

The presence of the acetylamino group and the sulfonyl chloride moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of 2-(Acetylamino)-5-methylbenzenesulfonyl chloride is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, which is crucial in various biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Protein Interactions : It can modify protein structures, potentially altering their function.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Similar sulfonamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

- Promotion of apoptotic pathways.

Study 1: Anticancer Activity in Cell Lines

In a study examining the cytotoxic effects of sulfonamide derivatives on breast and glioblastoma cancer cell lines, compounds similar to 2-(Acetylamino)-5-methylbenzenesulfonyl chloride showed potent antiproliferative effects at low concentrations (nanomolar range). The morphological changes observed indicated that these compounds could induce apoptosis effectively .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by various sulfonamide derivatives. Compounds structurally similar to 2-(Acetylamino)-5-methylbenzenesulfonyl chloride exhibited competitive inhibition against AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(Acetylamino)-5-methylbenzenesulfonyl chloride | Antimicrobial, Anticancer | Enzyme inhibition, Protein modification |

| Sulfanilamide | Antimicrobial | Inhibition of bacterial folate synthesis |

| Benzene sulfonamide | Anticancer | Induction of apoptosis in tumor cells |

Eigenschaften

IUPAC Name |

2-acetamido-5-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(11-7(2)12)9(5-6)15(10,13)14/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUFRGGRPQMFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.